
3-(2-Ethoxyphenyl)-2-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Ethoxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 2-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, forming the desired product after subsequent hydrolysis and acidification steps.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl group in the 2-oxopropanoic acid moiety can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of this compound derivatives with additional carboxyl or aldehyde groups.
Reduction: Formation of 3-(2-ethoxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
3-(2-Ethoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
作用机制
The mechanism of action of 3-(2-ethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary based on the specific context of its use.
相似化合物的比较
- 3-(2-Methoxyphenyl)-2-oxopropanoic acid
- 3-(2-Propoxyphenyl)-2-oxopropanoic acid
- 3-(2-Butoxyphenyl)-2-oxopropanoic acid
Comparison: 3-(2-Ethoxyphenyl)-2-oxopropanoic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity compared to its methoxy, propoxy, and butoxy analogs. The ethoxy group provides a balance between hydrophobicity and electronic effects, making it a versatile compound for various applications.
属性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
3-(2-ethoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-15-10-6-4-3-5-8(10)7-9(12)11(13)14/h3-6H,2,7H2,1H3,(H,13,14) |
InChI 键 |
AJSPGONGZHZBJG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1CC(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


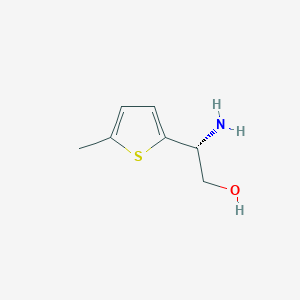
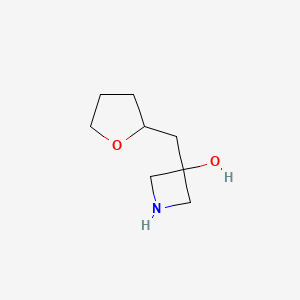
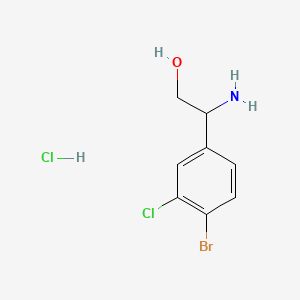
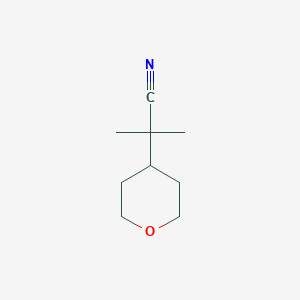
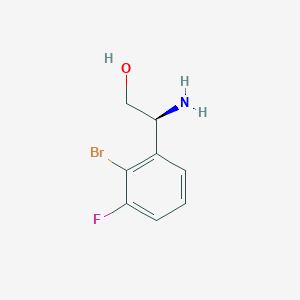
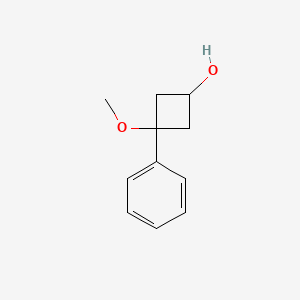
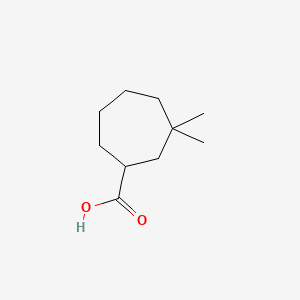
![1-[3-(Difluoromethylsulfanyl)phenyl]ethanone](/img/structure/B13604429.png)
![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)

![2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine](/img/structure/B13604445.png)

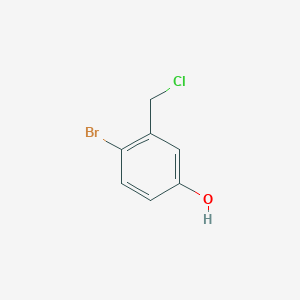
![3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13604460.png)
